molecular formula C29H38O10 B12408953 Ganoapplanoid F

Ganoapplanoid F

Cat. No.: B12408953
M. Wt: 546.6 g/mol
InChI Key: RFSNKUIKNCUIFR-ZHXJCKOLSA-N
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Description

Ganoapplanoid F is a highly oxygenated lanostane triterpenoid derived from the mushroom Ganoderma applanatum. This compound has garnered attention for its ability to inhibit lipid accumulation in adipocytes, making it a potential candidate for obesity research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ganoapplanoid F is typically isolated from the fruiting bodies of Ganoderma applanatum. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Ganoderma applanatum, which limits its availability and scalability .

Chemical Reactions Analysis

Types of Reactions

Ganoapplanoid F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Ganoapplanoid F has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying lanostane triterpenoids and their chemical properties.

    Biology: Investigated for its role in inhibiting lipid accumulation in adipocytes, making it a potential candidate for obesity research.

    Medicine: Explored for its potential therapeutic effects in treating obesity and related metabolic disorders.

Mechanism of Action

Ganoapplanoid F exerts its effects by inhibiting lipid accumulation in adipocytes. The compound targets specific molecular pathways involved in adipogenesis, thereby reducing the formation of fat cells. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with the signaling pathways that regulate lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Ganoapplanoid A
  • Ganoapplanoid B
  • Ganoapplanoid C
  • Ganoapplanoid D
  • Ganoapplanoid E

Uniqueness

Ganoapplanoid F stands out due to its highly oxygenated structure, which enhances its ability to inhibit lipid accumulation in adipocytes. This unique feature makes it a more potent candidate for obesity research compared to other similar compounds .

Properties

Molecular Formula

C29H38O10

Molecular Weight

546.6 g/mol

IUPAC Name

(2S,6S)-6-[(1S,3S,5R,9S,10S,14R,17R,18S)-9,17-dihydroxy-6,6,10,14,18-pentamethyl-7,13-dioxo-2,8-dioxapentacyclo[9.7.0.01,3.05,10.014,18]octadeca-11,15-dien-15-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C29H38O10/c1-13(21(33)34)8-14(30)12-25(4,37)16-9-19(32)28(7)27(16,6)18(31)10-17-26(5)15(11-20-29(17,28)39-20)24(2,3)22(35)38-23(26)36/h9-10,13,15,19-20,23,32,36-37H,8,11-12H2,1-7H3,(H,33,34)/t13-,15-,19+,20-,23-,25-,26-,27-,28+,29+/m0/s1

InChI Key

RFSNKUIKNCUIFR-ZHXJCKOLSA-N

Isomeric SMILES

C[C@@H](CC(=O)C[C@@](C)(C1=C[C@H]([C@@]2([C@@]1(C(=O)C=C3[C@@]24[C@@H](O4)C[C@@H]5[C@@]3([C@H](OC(=O)C5(C)C)O)C)C)C)O)O)C(=O)O

Canonical SMILES

CC(CC(=O)CC(C)(C1=CC(C2(C1(C(=O)C=C3C24C(O4)CC5C3(C(OC(=O)C5(C)C)O)C)C)C)O)O)C(=O)O

Origin of Product

United States

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